Product packaging for Azetidine-3-carboxamide(Cat. No.:CAS No. 740768-99-4)

Azetidine-3-carboxamide

Cat. No.: B1289449
CAS No.: 740768-99-4
M. Wt: 100.12 g/mol
InChI Key: VALZSZJVEFACEZ-UHFFFAOYSA-N
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Description

Significance and Research Context of Azetidine-3-carboxamide

This compound serves as a crucial scaffold in the design and synthesis of novel therapeutic agents. Its rigid, four-membered ring structure imparts unique conformational constraints that are highly sought after in drug design to enhance binding affinity and selectivity to biological targets. vulcanchem.com The presence of the carboxamide functional group at the 3-position provides a key interaction point, capable of forming hydrogen bonds with biological macromolecules, a feature often exploited in the development of enzyme inhibitors and receptor modulators. ontosight.ai

The research context of this compound is broad, with studies demonstrating its derivatives possess a wide array of biological activities. These include potential applications as anticancer, antibacterial, and antiviral agents. vulcanchem.commedwinpublishers.com For instance, certain derivatives have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair in cancer cells. evitachem.com Furthermore, the this compound core has been incorporated into molecules designed as dopamine (B1211576) antagonists and GABA uptake inhibitors, highlighting its versatility in targeting central nervous system disorders. nih.govresearchgate.net

Historical Perspective of Azetidine (B1206935) Ring Systems in Chemical and Biological Sciences

The study of azetidines, the parent heterocyclic system of this compound, has a rich history. The intrinsic ring strain of the four-membered ring presented considerable synthetic challenges to early chemists. medwinpublishers.com Despite these difficulties, the persistence of researchers was driven by the discovery of naturally occurring azetidine derivatives with interesting biological properties. A landmark in this field was the isolation of L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955, which was found to be an antagonist of the proline receptor. medwinpublishers.com

This discovery spurred further investigation into the synthesis and biological evaluation of various azetidine-containing molecules. Over the decades, numerous synthetic methodologies have been developed to construct the azetidine ring, including cyclization and cycloaddition reactions. medwinpublishers.com The unique chemical properties of azetidines, stemming from their ring strain, position them between the more reactive aziridines and the less strained pyrrolidines, offering a balance of stability and reactivity that is attractive for chemical synthesis and biological applications. rsc.org The inclusion of the azetidine motif in pharmaceuticals such as the antihypertensive drug azelnidipine (B1666253) further solidified its importance in medicinal chemistry. mdpi.com

Scope and Future Directions in this compound Research

The future of this compound research appears promising, with several key areas of exploration. A primary focus will continue to be the development of novel and efficient synthetic routes to access diverse derivatives. researchgate.net The stereoselective synthesis of substituted azetidine-3-carboxamides is of particular interest, as the chirality of these molecules can significantly impact their biological activity. acs.org

Furthermore, the exploration of this compound derivatives in new therapeutic areas is an active field of research. The adaptability of the scaffold allows for its use in creating libraries of compounds for high-throughput screening against a wide range of biological targets. rsc.org Ongoing research is likely to uncover new biological activities and mechanisms of action for this class of compounds. The development of azetidine-based peptidomimetics and foldamers also represents a growing area of interest, with the potential to create novel materials and therapeutics. rsc.orgresearchgate.net As our understanding of the structure-activity relationships of this compound derivatives deepens, so too will their potential for translation into clinically useful drugs. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O B1289449 Azetidine-3-carboxamide CAS No. 740768-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALZSZJVEFACEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591629
Record name Azetidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740768-99-4
Record name Azetidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Azetidine 3 Carboxamide and Its Derivatives

Advanced Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is challenging due to the inherent ring strain of the four-membered system. Over the years, several advanced strategies have been developed to overcome this hurdle, providing access to a wide range of functionalized azetidines. These methods can be broadly categorized into intramolecular cyclization approaches and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including azetidines. These reactions involve the formation of a new bond between two atoms within the same molecule, leading to a cyclic product. Several distinct approaches to intramolecular cyclization for azetidine synthesis have been reported, each with its own advantages and substrate scope.

Base-promoted intramolecular cyclization is a classical and widely employed method for the synthesis of azetidines. This approach typically involves the intramolecular nucleophilic substitution of a leaving group by an amine. In the context of azetidine-3-carboxamide synthesis, a plausible precursor would be a 2,4-diaminobutanoic acid derivative, where one of the amino groups is suitably protected.

The general strategy involves the activation of a hydroxyl group at the 4-position of a butanoic acid derivative, converting it into a good leaving group such as a tosylate or mesylate. Subsequent treatment with a base facilitates the deprotonation of the amine at the 2-position, which then acts as a nucleophile, attacking the carbon bearing the leaving group to form the azetidine ring.

While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the literature, the fundamental principles of intramolecular SN2 reactions are well-established for azetidine formation. nih.gov The key challenge lies in the regioselective functionalization and protection of the precursor molecule to favor the desired 4-membered ring formation over other potential side reactions.

A hypothetical reaction scheme is presented below:

PrecursorReagents and ConditionsProduct
N-protected 2-amino-4-hydroxybutanamide1. TsCl, Pyridine (B92270); 2. Base (e.g., NaH)N-protected this compound

This table represents a generalized synthetic approach based on established chemical principles.

The intramolecular aminolysis of epoxy amines presents an alternative and efficient route for the construction of the azetidine ring. This method involves the ring-opening of an epoxide by a tethered amine nucleophile, a reaction that can be catalyzed by Lewis acids.

Recent research has demonstrated the utility of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govresearchgate.net This reaction proceeds via a 4-exo-tet cyclization pathway. The catalyst activates the epoxide, making it more susceptible to nucleophilic attack by the neighboring amine.

The reaction conditions are typically mild, and the method tolerates a variety of functional groups. researchgate.net The substrate scope for this reaction has been investigated, demonstrating its versatility in preparing substituted azetidines.

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines researchgate.net

EntrySubstrateProductYield (%)
1N-benzyl-2-(oxiran-2-yl)ethan-1-amine1-benzylazetidin-3-ol85
2N-(4-methoxybenzyl)-2-(oxiran-2-yl)ethan-1-amine1-(4-methoxybenzyl)azetidin-3-ol92
3N-(4-nitrobenzyl)-2-(oxiran-2-yl)ethan-1-amine1-(4-nitrobenzyl)azetidin-3-ol78
4N-butyl-2-(oxiran-2-yl)ethan-1-amine1-butylazetidin-3-ol88

Adapted from Kuriyama, Y., et al. (2023). This table shows representative examples of the synthesis of 3-hydroxyazetidines, which are closely related precursors to this compound.

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including azetidines. This methodology allows for the direct conversion of a C-H bond into a C-N bond, offering a highly atom-economical and efficient approach to ring formation.

The synthesis of azetidines via this method often employs a directing group to control the regioselectivity of the C-H activation step. Picolinamide (B142947) (PA) has been successfully utilized as a directing group to facilitate the intramolecular amination of unactivated γ-C(sp³)-H bonds, leading to the formation of the azetidine ring. rsc.org The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle.

This method is notable for its ability to functionalize otherwise inert C-H bonds and provides a route to substituted azetidines that may be difficult to access through other methods. The reaction conditions are typically mild, and the method has been shown to be applicable to a range of substrates.

Table 2: Palladium-Catalyzed Intramolecular γ-C(sp³)-H Amination rsc.org

EntrySubstrateProductYield (%)
1N-(2,2-dimethylpropyl)picolinamide2-tert-butyl-1,2-dihydro-3H-pyrrolo[3,4-b]pyridin-3-one85
2N-(2-methyl-2-phenylpropyl)picolinamide2-methyl-2-phenyl-1,2-dihydro-3H-pyrrolo[3,4-b]pyridin-3-one72
3N-(2-ethyl-2-methylbutyl)picolinamide2-ethyl-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]pyridin-3-one68

Adapted from Gaunt, M. J., et al. (2018). The products shown are bicyclic structures containing the azetidine ring fused to the directing group, which can be subsequently cleaved to yield the desired azetidine derivative.

Cycloaddition Reactions

Cycloaddition reactions are another major class of reactions used for the synthesis of azetidines. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. The [2+2] cycloaddition reaction is particularly relevant for the synthesis of four-membered rings.

The [2+2] photocycloaddition reaction, also known as the aza Paternò-Büchi reaction, is a powerful method for the synthesis of azetidines. researchgate.netnih.gov This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring.

Recent advancements in this area have focused on the use of visible light photocatalysis to mediate these reactions, offering milder and more sustainable conditions compared to traditional UV irradiation. nih.gov The use of 2-isoxazoline-3-carboxylates as imine precursors has been shown to be particularly effective in visible-light-mediated intermolecular aza Paternò-Büchi reactions. nih.gov These precursors can be activated via triplet energy transfer from a suitable photocatalyst, allowing for the cycloaddition with a wide range of alkenes to produce highly functionalized azetidines.

This approach is characterized by its operational simplicity and broad substrate scope, providing access to a diverse array of azetidine derivatives that can be further elaborated.

Table 3: Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition nih.gov

EntryImine PrecursorAlkeneProductYield (%)
1Ethyl 2-isoxazoline-3-carboxylateStyreneEthyl 2-phenyl-1-oxa-3-azaspiro[3.4]oct-6-ene-3-carboxylate75
2Ethyl 2-isoxazoline-3-carboxylate4-MethoxystyreneEthyl 2-(4-methoxyphenyl)-1-oxa-3-azaspiro[3.4]oct-6-ene-3-carboxylate82
3Ethyl 2-isoxazoline-3-carboxylate1-HexeneEthyl 2-butyl-1-oxa-3-azaspiro[3.4]oct-6-ene-3-carboxylate65

Adapted from Schindler, C. S., et al. (2020). The products are spirocyclic azetidines which can be further modified to yield various azetidine derivatives.

Aza-Paterno-Büchi Reaction

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and efficient methods for synthesizing the functionalized azetidine core. nih.govrsc.orgresearchgate.net This photochemical process involves the excitation of an imine component by UV light, which then undergoes a cycloaddition with an alkene to form the four-membered azetidine ring. nih.gov However, the application of this reaction has faced limitations, primarily due to competing relaxation pathways for the excited imine, such as E/Z isomerization. nih.govresearchgate.net

The reaction can proceed through either intermolecular or intramolecular pathways.

Intermolecular Reactions : The majority of documented aza-Paterno-Büchi reactions are intermolecular. nih.gov To overcome the issue of isomerization, many successful examples utilize cyclic imines, which are structurally constrained from undergoing this undesired relaxation pathway. nih.govnih.gov

Intramolecular Reactions : Azetidines can also be formed via intramolecular [2+2] cycloadditions. nih.gov For instance, both direct and acetone-sensitized excitation of certain unsaturated imines have been shown to yield tricyclic azetidine scaffolds in high yields (80-85%). nih.govacs.org

Recent advancements have expanded the scope of this reaction. Visible-light-mediated aza-Paterno-Büchi reactions have been developed, utilizing triplet energy transfer catalysis to enable the reaction between acyclic oximes (as imine equivalents) and alkenes. nih.gov In one notable development, an iridium(III) photocatalyst was used to activate 2-isoxazoline-3-carboxylates via triplet energy transfer, allowing for their [2+2] cycloaddition with a range of both activated and unactivated alkenes. rsc.org

Reaction TypeKey FeaturesCatalyst/ConditionsTypical SubstratesRef.
Intermolecular [2+2] Photocycloaddition Most common variant; often uses cyclic imines to prevent E/Z isomerization.UV LightCyclic Imines, Alkenes nih.gov
Intramolecular [2+2] Photocycloaddition Forms complex, often tricyclic, azetidine scaffolds.UV Light (Direct or Sensitized)Bichromophoric systems with imine and alkene moieties nih.govacs.org
Visible-Light Mediated Extends reaction to acyclic imine equivalents; operates under milder conditions.Ir(III) photocatalyst (e.g., fac-[Ir(dFppy)3])2-isoxazoline-3-carboxylates, Acyclic Oximes, Alkenes nih.govrsc.org

Ring Contraction and Expansion Strategies

Alternative to cycloadditions, the synthesis of the azetidine ring can be achieved through the strategic rearrangement of other heterocyclic systems. These methods include the contraction of five-membered rings and the expansion of three-membered rings. magtech.com.cn

Ring Contraction: A prominent strategy involves the Favorskii-type ring contraction of α-halogenated N-sulfonylpyrrolidinones. For example, α-bromo N-sulfonylpyrrolidinones undergo a one-pot nucleophilic addition and subsequent ring contraction to yield α-carbonylated N-sulfonylazetidines. nih.gov This method is robust and allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, and anilines, directly into the final azetidine product. nih.gov The required α-bromopyrrolidinone precursors can be readily prepared by the monobromination of commercially available N-sulfonyl-2-pyrrolidinones. nih.gov

Ring Expansion: The expansion of three-membered aziridine (B145994) rings provides another route to azetidines. A notable method involves the thermal isomerization of kinetically favored aziridine products. For instance, a synthesis starting from alkyl 2-(bromomethyl)acrylates proceeds through amination, bromination, and base-induced cyclization to form alkyl 2-(bromomethyl)aziridine-2-carboxylates. nih.gov These aziridines, which are the kinetic products of the cyclization, can then be transformed into the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylates via thermal isomerization. nih.govresearchgate.net This places a bromine atom at the 3-position, creating a valuable handle for further functionalization.

StrategyPrecursor RingKey TransformationResulting Azetidine DerivativeRef.
Ring Contraction Five-membered (e.g., Pyrrolidinone)Nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones.α-Carbonylated N-sulfonylazetidines nih.gov
Ring Expansion Three-membered (e.g., Aziridine)Thermal isomerization of 2-(bromomethyl)aziridine-2-carboxylates.3-Bromoazetidine-3-carboxylates nih.govresearchgate.net

Stereoselective Synthesis of Azetidines

The biological significance of azetidine-containing compounds often depends on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric synthesis aims to produce enantiomerically pure or enriched azetidines. This has been achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and starting from the chiral pool.

One approach involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov The chirality is introduced via chiral sulfinamide chemistry, and the t-butanesulfonyl protecting group can be easily removed under acidic conditions. nih.gov

Another strategy is the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the direct difunctionalization of the azetine ring, installing both a boryl and an allyl group while simultaneously creating two new stereogenic centers with high levels of absolute and relative stereocontrol. acs.org

Furthermore, non-natural azetidine-based amino acids have been synthesized stereoselectively through an organometallic route followed by a metal-catalyzed asymmetric reduction. acs.org This two-step procedure allows for the creation of a library of enantioenriched 2-azetidinylcarboxylic acids, which can be incorporated into small peptide chains. acs.org

MethodKey ReactionChiral SourceProduct TypeRef.
Gold-Catalyzed Cyclization Intermolecular oxidation of alkynes and intramolecular N-H insertion.Chiral N-propargylsulfonamidesChiral Azetidin-3-ones nih.gov
Copper-Catalyzed Difunctionalization Asymmetric boryl allylation of azetines.Chiral bisphosphine ligandChiral 2,3-disubstituted Azetidines acs.org
Asymmetric Reduction Metal-catalyzed reduction of 2-azetinylcarboxylic acids.Chiral ruthenium complexesEnantioenriched Azetidine-2-carboxylic acids acs.org

Diastereoselective methods control the relative stereochemistry of multiple stereocenters within the azetidine ring. In certain aza-Paternò-Büchi reactions, for example, the photocycloaddition of imines with dihalomaleamides has been shown to proceed with excellent stereoselectivity, yielding exclusively the endo diastereomer. researchgate.net

The use of chiral auxiliaries in sequential condensation-cyclization approaches has also proven effective for accessing azetine products with high diastereoselectivity. nih.gov These methods establish a specific relative configuration of substituents on the four-membered ring, providing access to complex, stereodefined scaffolds.

Functionalization and Derivatization Strategies of the Azetidine Core

Once the azetidine ring is formed, its strategic functionalization is crucial for developing derivatives like this compound and exploring their chemical and biological properties.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a powerful tool for derivatizing the azetidine core, particularly when a suitable leaving group is present on the ring. A key synthetic intermediate for this purpose is alkyl 3-bromoazetidine-3-carboxylate. nih.gov The bromine atom at the C3 position serves as an excellent leaving group, allowing for the introduction of a wide array of functional groups via substitution reactions.

This strategy enables the transformation of the bromo-substituted azetidine into a diverse range of new, conformationally constrained β-amino acid derivatives. The substitution can be carried out with a variety of nucleophiles, as detailed in the table below. nih.gov

Nucleophile TypeExample NucleophileResulting C3-SubstituentApplicationRef.
Carbon Organocuprates, CyanideAlkyl, CyanoC-C bond formation nih.gov
Sulfur ThiolatesThioetherIntroduction of sulfur moieties nih.gov
Oxygen Alkoxides, PhenoxidesEtherIntroduction of oxygenated functional groups nih.gov
Nitrogen Amines, AzideAmino, Azido (B1232118)C-N bond formation, precursor to amines nih.gov

This approach provides a versatile platform for creating libraries of 3-substituted azetidine-3-carboxylic acid derivatives, which are direct precursors to a wide range of azetidine-3-carboxamides with diverse functionalities at the C3 position. nih.gov

C-H Activation Methodologies

Carbon-hydrogen (C-H) activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized substrates. In the context of azetidine synthesis, palladium-catalyzed C-H activation has been particularly instrumental.

One notable application involves the intramolecular amination of C(sp³)–H bonds. This approach, utilized for the synthesis of various functionalized azetidines, often employs a directing group, such as a picolinamide (PA), to guide the metal catalyst to a specific C-H bond. organic-chemistry.orgacs.org For instance, palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds in picolinamide-protected amine substrates provides an efficient route to the azetidine ring system. acs.org This method is valued for its relatively low catalyst loading and use of inexpensive reagents under convenient operating conditions. acs.org

Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org The key to this process is the reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate in combination with a silver salt additive. rsc.org

Furthermore, directed C(sp³)–H arylation has been successfully applied to azetidine scaffolds. acs.org This strategy allows for the stereospecific introduction of aryl groups onto the azetidine ring, creating valuable building blocks for medicinal chemistry. acs.org The combination of C-H activation with subsequent decarboxylative cross-coupling represents a modular strategy for the enantioselective synthesis of vicinally difunctionalized heterocyclic compounds, starting from simple carboxylic acid precursors. nih.gov

Research into the C-H activation of pentacyclic triterpenoids has also revealed the formation of azetidine rings as a byproduct of C-H arylation, indicating the versatility of this methodology. nih.gov

Coupling Reactions for this compound Scaffold Elaboration

The functionalization of the pre-formed azetidine ring is crucial for creating diverse libraries of compounds for various applications. Cross-coupling reactions are a cornerstone of this effort, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction has been applied to the diversification of azetidine scaffolds. For example, arylated intermediates derived from N-protected azetidine-2-carboxylic acid can be further functionalized using Suzuki coupling protocols to introduce various aryl and heteroaryl substituents. nih.gov This highlights the potential for similar applications on the this compound scaffold to generate novel analogs.

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another powerful palladium-catalyzed reaction. While direct examples on this compound are not prevalent in the provided context, its utility in introducing alkynyl moieties into heterocyclic systems is well-established and represents a viable strategy for scaffold elaboration. researchgate.netresearchgate.net

Michael additions, which involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, can also be employed to functionalize azetidine derivatives, although specific examples related to this compound were not detailed in the search results.

Palladium-catalyzed cross-coupling encompasses a broad range of reactions beyond the Suzuki and Sonogashira couplings. These reactions are fundamental to modern organic synthesis and have been applied to the N-arylation of the parent azetidine ring. researchgate.net Studies have shown that a wide variety of N-arylazetidines can be synthesized by coupling aryl bromides with azetidine, without cleavage of the strained ring. researchgate.net

Intramolecular palladium-catalyzed amination of C-H bonds is a key strategy for the synthesis of the azetidine ring itself. acs.org This process effectively forms a C-N bond to close the four-membered ring. acs.org Furthermore, palladium catalysis is instrumental in C-H arylation reactions that functionalize the azetidine core, often using a directing group to control regioselectivity. acs.orgnih.gov The tactical combination of directed C–H activation and subsequent decarboxylative cross-coupling allows for the modular and stereocontrolled synthesis of difunctionalized azetidines. nih.gov

The following table summarizes various palladium-catalyzed reactions used in the synthesis and functionalization of azetidine derivatives.

Reaction TypeSubstrate ExampleCatalyst/ReagentsProduct TypeRef.
Intramolecular γ-C(sp³)–H AminationPicolinamide-protected aminePd(OAc)₂, Benziodoxole tosylate, AgOAcFunctionalized Azetidine rsc.org
C(sp³)–H ArylationN-protected azetidine-2-carboxylic acidPd(OAc)₂, Ligand, Ag₂CO₃Arylated Azetidine nih.gov
Decarboxylative Cross-Coupling (Suzuki)Arylated azetidine intermediatePd catalyst, boronic acidDi-functionalized Azetidine nih.gov
N-ArylationAzetidinePd catalyst, Aryl bromideN-Arylazetidine researchgate.net

The Kulinkovich reaction traditionally involves the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide to form cyclopropanols. wikipedia.orgorganic-chemistry.org A variation of this reaction has been adapted for the synthesis of azetidines.

A notable example is the Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with alkyl Grignard reagents to produce spirocyclic NH-azetidines. rsc.orgresearchgate.netresearchgate.net The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. researchgate.netresearchgate.net This intermediate then inserts into the oxime ether, ultimately leading to the formation of the four-membered nitrogen-containing ring. researchgate.netresearchgate.net This method is significant for its ability to construct densely functionalized azetidines that are otherwise difficult to access. rsc.org

Synthesis of Specific this compound Analogs and Intermediates

The synthesis of specific analogs and key precursors is fundamental to the exploration of this compound chemistry.

Preparation of Azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid is a crucial intermediate for the synthesis of this compound and its derivatives. google.com Several synthetic routes to this important building block have been developed.

One efficient, two-step method involves an initial catalytic Friedel-Crafts reaction between an N-protected 3-hydroxyazetidine and a furan (B31954), followed by a mild oxidative cleavage of the furan ring to yield the desired 3-aryl-3-carboxylic acid azetidine derivative. acs.orgthieme-connect.com

Another approach starts from diethyl bis(hydroxymethyl)malonate. google.com This process involves triflating the starting material, followed by azetidine ring formation via intramolecular cyclization with an amine. Subsequent decarboxylation and hydrogenation yield the final azetidine-3-carboxylic acid. google.com

A short synthesis of alkyl 3-bromoazetidine-3-carboxylates has also been developed. researchgate.net This method involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates. The initially formed aziridine kinetically favored product can be thermally isomerized to the thermodynamically more stable 3-bromoazetidine-3-carboxylic acid derivative. researchgate.net This bromo-substituted intermediate is a versatile handle for further functionalization through nucleophilic substitution. researchgate.net

The following table outlines different synthetic strategies for preparing Azetidine-3-carboxylic acid and its derivatives.

Starting MaterialKey StepsProductRef.
N-Cbz-3-hydroxyazetidine1. Ca(NTf₂)₂ catalyzed Friedel-Crafts with 2-methylfuran2. RuCl₃/NaIO₄ oxidative cleavageN-Cbz-3-aryl-azetidine-3-carboxylic acid acs.orgthieme-connect.com
Diethyl bis(hydroxymethyl)malonate1. Triflating2. Intramolecular cyclization with an amine3. Decarboxylation4. HydrogenationAzetidine-3-carboxylic acid google.com
Alkyl 2-(bromomethyl)acrylates1. Amination2. Bromination3. Base-induced cyclization4. Thermal isomerizationAlkyl 3-bromoazetidine-3-carboxylate researchgate.net

Synthesis of N-Substituted Azetidine-3-carboxamides

The introduction of substituents on the nitrogen atom of the azetidine ring is a key strategy for modulating the physicochemical and pharmacological properties of this compound derivatives. Various synthetic methods have been developed to achieve this, primarily involving the N-functionalization of a pre-formed azetidine ring.

One notable approach is the Passerini three-component reaction, which allows for the synthesis of 3-acyloxyazetidine-3-carboxamides. In a representative example, the reaction of N-benzhydrylazetidin-3-one with a carboxylic acid and an isocyanide in toluene (B28343) at 40°C for two days can yield a variety of 3-acyloxyazetidine-3-carboxamides in good to excellent yields. arkat-usa.org This method is advantageous for creating a library of diverse N-substituted derivatives by varying the carboxylic acid and isocyanide components.

Another strategy involves the initial synthesis of an N-protected azetidine-3-carboxylic acid, which can then be converted to the corresponding carboxamide and subsequently N-substituted. For instance, N-Boc-3-iodoazetidine can be converted to the 3-cyanoazetidine, followed by alkaline hydrolysis to yield N-Boc-azetidine-3-carboxylic acid. arkat-usa.org This intermediate can then be coupled with an amine to form the carboxamide, and the Boc protecting group can be removed to allow for N-substitution.

Furthermore, N-alkylation and N-arylation reactions are commonly employed to introduce a wide range of substituents. For example, the alkylation of a secondary amine on the azetidine ring can be achieved using various alkyl halides. Copper-catalyzed N-arylation provides a route to N-aryl azetidine derivatives. organic-chemistry.org

Table 1: Examples of N-Substituted this compound Synthesis

Starting MaterialReagents and ConditionsProductYieldReference
N-Benzhydrylazetidin-3-one, Carboxylic Acid, IsocyanideToluene, 40°C, 2 days3-Acyloxythis compoundGood to Excellent arkat-usa.org
N-Boc-3-iodoazetidine1. NaCN, DMSO; 2. Alkaline HydrolysisN-Boc-azetidine-3-carboxylic acid- arkat-usa.org
Azetidine DerivativeAlkyl HalideN-Alkyl Azetidine Derivative- organic-chemistry.org
Azetidine DerivativeAryl Halide, Copper CatalystN-Aryl Azetidine Derivative- organic-chemistry.org

Synthesis of Halogenated Azetidine Derivatives

Halogenated azetidine derivatives are valuable intermediates in organic synthesis, allowing for further functionalization through various cross-coupling reactions. The introduction of a halogen atom at the 3-position of the azetidine ring bearing a carboxamide group can be challenging.

A common strategy involves the synthesis of a halogenated precursor, such as a 3-haloazetidine-3-carboxylate, which can then be converted to the desired carboxamide. For instance, N-substituted 3-bromoazetidine-3-carboxylates can be prepared from α-bromo-α-bromomethyl-β-aminoesters. arkat-usa.org The cyclization of these esters with potassium carbonate in acetonitrile (B52724) can afford the desired 3-bromoazetidine (B1339375) derivatives. Subsequent amidation of the carboxylate group would yield the target 3-bromothis compound.

Synthesis of Azetidine-based Peptidomimetics

The incorporation of this compound into peptide chains is a strategy to create peptidomimetics with constrained conformations, which can lead to enhanced biological activity and stability. The synthesis of these peptidomimetics typically involves the coupling of an appropriately protected this compound building block with amino acids or peptide fragments using standard peptide synthesis protocols.

A key precursor for such syntheses is 3-azidoazetidine carboxylic acid, which serves as a scaffold for β-amino azetidine carboxylic acid peptidomimetics. ox.ac.uk The azido group can be reduced to an amine, which can then be acylated or coupled with other amino acids. The carboxylic acid can be converted to a carboxamide before or after incorporation into the peptide chain. The self-condensation of lithiated N-Boc-2-arylazetidines has also been reported as a method to access azetidine-based peptidomimetics. rsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly methods for the synthesis of amides, including this compound. A major focus is on the catalytic amidation of carboxylic acids, which avoids the use of stoichiometric activating agents that generate significant waste.

Catalytic direct amidation of carboxylic acids with amines is a promising green alternative. catalyticamidation.info Various catalysts, including those based on boron, have been developed for this transformation. These reactions often proceed with the removal of water as the only byproduct, thus having a high atom economy. For the synthesis of this compound, this would involve the direct coupling of azetidine-3-carboxylic acid with an amine in the presence of a suitable catalyst.

Enzymatic methods also offer a green route to amide bond formation. Biocatalytic reactions can proceed under mild conditions and with high selectivity, reducing the need for protecting groups and minimizing waste. sciepub.com The application of such enzymatic methods to the synthesis of this compound from its corresponding carboxylic acid is an area of active research.

Structure Activity Relationship Sar Studies of Azetidine 3 Carboxamide Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For azetidine-3-carboxamide derivatives, several key pharmacophoric features have been identified through various studies.

The azetidine (B1206935) ring itself is a crucial component, providing a conformationally constrained scaffold that correctly orients the appended functional groups for optimal interaction with the biological target. researchgate.net This rigid structure is believed to reduce the entropic penalty upon binding, thereby enhancing affinity.

Studies on various azetidine derivatives have highlighted the importance of specific substitution patterns for activity. For instance, in the context of STAT3 inhibitors, the carboxylate group has been shown to be important for inhibiting STAT3 activity. nih.gov The amide linkage is another critical feature, often participating in hydrogen bonding interactions within the active site of the target protein. The nature and position of substituents on the azetidine ring and the amide nitrogen significantly influence the biological activity. For example, moving the carboxamide from the 2-position to the 3-position of the azetidine ring can lead to a loss of activity, as observed in a series of STAT3 inhibitors. nih.govacs.org

In the development of GABA uptake inhibitors, both N-unsubstituted and N-alkylated lipophilic derivatives have been evaluated, indicating the importance of the substituent on the azetidine nitrogen for modulating affinity for GAT-1 and GAT-3 transporters. nih.govresearchgate.net Furthermore, the 3-methyl-4-fluorophenyl scaffold has been identified as an important pharmacophore feature in the search for antiviral drugs among azetidine derivatives. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives can be finely tuned by altering the substituents on the core structure. These modifications can affect the molecule's size, shape, lipophilicity, and electronic properties, all of which play a role in its interaction with the target protein.

The introduction of fluorine or trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. nih.gov In the context of azetidine derivatives, fluorination has been shown to influence conformational properties, which can in turn affect biological activity. researchgate.net For instance, the incorporation of a trifluoromethyl group at the C2 position of the azetidine ring can create building blocks of potential interest in medicinal chemistry. nih.gov The electron-withdrawing nature of these groups can also alter the basicity of the azetidine nitrogen, potentially reducing off-target effects. nih.gov

The 3-methyl-4-fluorophenyl scaffold has been noted as a significant pharmacophoric feature for antiviral activity in azetidinone derivatives. nih.gov The synthesis of 3-fluoroazetidine-3-carboxylic acid has been pursued as it represents a cyclic fluorinated beta-amino acid with high potential as a building block in medicinal chemistry. researchgate.net

Table 1: Effect of Fluorination on Biological Activity

CompoundModificationTargetActivity
Azetidinone Derivative 3-methyl-4-fluorophenyl groupAntiviralIdentified as an important pharmacophore
2-(Trifluoromethyl)azetidine Trifluoromethyl group at C2General Medicinal ChemistryBuilding block of potential interest
3-Fluoroazetidine-3-carboxylic acid Fluorine at C3General Medicinal ChemistryPotential building block

The incorporation of aromatic and heterocyclic rings into this compound derivatives can significantly impact their biological activity. These groups can engage in various non-covalent interactions with the target protein, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding.

In the development of GABA uptake inhibitors, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety as a lipophilic residue showed high potency at the GAT-1 transporter. nih.gov Similarly, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives exhibited moderate affinity for GAT-1 and GAT-3 transporters. nih.govresearchgate.net The introduction of heteroaromatic carboxylic acids, such as pyridyl and furan-containing moieties, has also been explored in the context of divergent coupling reactions of azetidines. rsc.org

The replacement of a phenyl ring with a heterocycle can introduce polarity and improve physicochemical properties. nih.gov For example, in a series of STAT3 inhibitors, changing the phenyl ring of a benzyl (B1604629) portion to a heterocycle was a successful strategy. acs.org

Table 2: Influence of Aromatic and Heterocyclic Moieties on GAT Inhibition

Compound ClassLipophilic ResidueTargetIC50 (µM)
Azetidin-2-ylacetic acid derivative4,4-diphenylbutenylGAT-12.83 +/- 0.67
Azetidin-2-ylacetic acid derivative4,4-bis(3-methyl-2-thienyl)butenylGAT-12.01 +/- 0.77
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative4-methoxyphenylGAT-126.6 +/- 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative4-methoxyphenylGAT-331.0 +/- 4.7

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is often a critical determinant of biological activity. Many biological targets are chiral, and as a result, different enantiomers of a drug molecule can exhibit different potencies, efficacies, and even different pharmacological effects.

In the case of azetidine-based STAT3 inhibitors, the (R)-enantiomer was found to be more potent than the (S)-enantiomer. nih.govacs.org For example, the (R)-azetidine-2-carboxamide analogue 5a had an EMSA IC50 of 0.52 µM, while the (S)-enantiomer 5b had an IC50 of 2.22 µM. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of these compounds to ensure the desired biological activity. The stereospecific synthesis of azetidine derivatives is an active area of research, with methods being developed to control the stereochemistry at various positions of the azetidine ring.

Conformational Analysis and its Relation to Biological Activity

The conformation of a molecule, or its spatial arrangement of atoms, can significantly influence its ability to bind to a biological target. The rigid nature of the azetidine ring restricts the number of possible conformations, which can be advantageous in drug design as it pre-organizes the molecule for binding. researchgate.net

The conformational restriction induced by the azetidine ring in dipeptide derivatives has been shown to influence their anti-HCMV activity. nih.gov This restriction can lead to the adoption of specific secondary structures, such as γ-type reverse turns, which may be the bioactive conformation. nih.gov While information on the conformational behavior of many azetidine-based amino acids is limited, studies on tripeptides containing azetidine-based α-amino acids have shown that they can adopt β-turn conformations in solution. researchgate.net

The introduction of substituents, such as fluorine, can further influence the conformational properties of the azetidine ring, including ring pucker and cis-trans isomerization of amide bonds. researchgate.net Understanding the relationship between conformation and activity is crucial for designing molecules with improved binding affinity and selectivity.

Rational Design of this compound Analogs based on SAR

The knowledge gained from SAR studies provides a foundation for the rational design of new and improved this compound analogs. By identifying the key pharmacophoric features and understanding the impact of various substituents, medicinal chemists can design molecules with enhanced potency, selectivity, and pharmacokinetic properties.

For example, based on the SAR of adenine-based inhibitors, key interactions for activity were identified, including the interaction of an inhibitor's amine group with a conserved active-site aspartate and the preference for an N-NH-N triad (B1167595) in the inhibitor scaffold for binding to conserved residues. scispace.com This understanding allows for the design of new analogs with optimized interactions.

The process of rational design is often iterative. A set of initial compounds is synthesized and tested, and the resulting SAR data is used to design a second generation of compounds. This cycle continues until a compound with the desired biological profile is identified. This approach has been successfully applied to the development of various azetidine-based inhibitors, including those targeting STAT3. nih.gov

Biological Activities and Mechanisms of Action of Azetidine 3 Carboxamide and Its Analogs

Enzyme Inhibition Studies

The azetidine-3-carboxamide scaffold and its analogs have been investigated for their potential to inhibit a variety of enzymes, with notable activity observed in some areas, while in others, the specific core structure of this compound has been found to be inactive.

Phosphodiesterase (PDE) Inhibition

Substituted azetidine (B1206935) compounds, including derivatives of this compound, have been identified as inhibitors of phosphodiesterase 10 (PDE10). google.com PDE10A is highly expressed in the neurons of the striatum, making its inhibitors potentially useful for treating neurological and psychiatric disorders. google.com The core structure of this compound has been incorporated into more complex molecules that demonstrate PDE inhibition. google.comgoogle.comgoogle.com

Kinase Inhibition (e.g., PI3Kδ, STAT3)

Extensive research has been conducted on azetidine-carboxamide analogs as kinase inhibitors, with a significant focus on Signal Transducer and activator of Transcription 3 (STAT3). Notably, these studies have centered on (R)-azetidine-2-carboxamide derivatives, which have shown sub-micromolar potency as STAT3 inhibitors. acs.orgnih.gov

Conversely, the corresponding (R)-azetidine-3-carboxamide analog was synthesized and evaluated, but it resulted in a loss of inhibitory activity against STAT3. acs.org This highlights a critical structural requirement for STAT3 inhibition within the azetidine carboxamide scaffold, where the position of the carboxamide group on the azetidine ring is a key determinant of activity.

The mechanism of action for the active (R)-azetidine-2-carboxamide analogs involves direct, high-affinity binding to STAT3, as confirmed by isothermal titration calorimetry. acs.orgnih.gov This binding prevents STAT3 phosphorylation and its subsequent DNA-binding activity. acs.orgnih.gov These inhibitors have demonstrated selectivity for STAT3 over other STAT family members like STAT1 and STAT5. nih.govaacrjournals.org

CompoundSTAT3 IC50 (μM)STAT1 IC50 (μM)STAT5 IC50 (μM)Binding Affinity (KD) to STAT3 (nM)
5a0.55>18>18Not Reported
5o0.38Not ReportedNot ReportedNot Reported
8i0.34Not ReportedNot ReportedNot Reported
7gNot ReportedNot ReportedNot Reported880
9kNot ReportedNot ReportedNot Reported960
H1690.28-0.66 (range for series)>18>180.001
H1740.28-0.66 (range for series)>18>183.7

No specific research findings were identified for the inhibition of PI3Kδ by this compound or its direct analogs in the conducted searches.

Glycosidase Inhibition (e.g., β-hexosaminidases)

Azetidine-containing iminosugars, which are structural analogs of this compound, have been synthesized and evaluated for their glycosidase inhibitory activity. nih.govnih.govresearchgate.net Specifically, certain N-carboxylic azetidine iminosugars have been found to be competitive inhibitors of amyloglucosidase, with some derivatives showing higher potency than the standard drugs Miglitol and 1-deoxynojirimycin. nih.govresearchgate.net Polyhydroxylated azetidine iminosugars have also demonstrated potent inhibition of amyloglucosidase. nih.gov While general glycosidase inhibition by azetidine analogs is documented, specific inhibitory activity against β-hexosaminidases was not detailed in the available search results.

D,D-transpeptidase (Penicillin-Binding Proteins) Inhibition

No information was found in the conducted research regarding the inhibition of D,D-transpeptidases, also known as Penicillin-Binding Proteins (PBPs), by this compound or its analogs.

Receptor Modulation and Ligand Binding

This compound derivatives have been investigated for their ability to bind to and modulate the activity of various receptors.

Research has shown that certain this compound derivatives can act as ligands for the P2Y12 receptor. A competitive radioligand binding assay was used to determine the inhibitory effect of these compounds on the P2Y12R. acs.org

Additionally, azetidine compounds have been developed as modulators for the G protein-coupled receptor 119 (GPR119), with potential applications in the treatment of metabolic disorders. google.com Furthermore, analogs incorporating the this compound scaffold have been identified as cannabinoid-1 (CB1) receptor antagonists, which have been studied for their potential in treating obesity. researchgate.netresearchgate.net

Compound/Analog SeriesTarget ReceptorActivityBinding Affinity (IC50/Ki)
AZD1283 AnaloguesP2Y12Antagonist51 nM - 27,140 nM
Azetidine DerivativesGPR119ModulatorNot Specified
PF-95453CB1AntagonistNot Specified

Dopamine (B1211576) D2 Receptor Binding

This compound analogs have been investigated for their potential as dopaminergic antagonists. In one study, a series of azetidine derivatives with substitutions at the 3-position with an amide moiety were synthesized and evaluated for their affinity to D2 and D4 receptors. The phenyl group of the amide was further modified at the 2, 3, or 4-positions. Among the synthesized compounds, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide was identified as the most potent D2 receptor antagonist. Another analog, N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide, showed the highest potency for the D4 receptor. These findings suggest that the this compound scaffold is a promising template for the development of dopamine receptor ligands.

CompoundTarget ReceptorActivity
N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamideDopamine D2Potent Antagonist
N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamideDopamine D4Most Potent Antagonist

GABA Uptake Inhibition (GAT-1, GAT-3 transporters)

Certain analogs of this compound have been explored as inhibitors of GABA uptake, targeting the GAT-1 and GAT-3 transporters. A study of azetidine derivatives as conformationally constrained GABA or beta-alanine (B559535) analogs revealed that modifications to the azetidine ring and its substituents significantly influence their inhibitory potency. nih.gov Azetidin-2-ylacetic acid derivatives bearing a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety demonstrated the highest potency at the GAT-1 transporter, with IC50 values of 2.83 µM and 2.01 µM, respectively. nih.gov For the GAT-3 transporter, the beta-alanine analog 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid was the most potent inhibitor, displaying an IC50 value of 15.3 µM. nih.gov Additionally, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for both GAT-1 and GAT-3 transporters. nih.gov

CompoundTarget TransporterIC50 Value (µM)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7

Opioid Receptor Interactions

Currently, there is a lack of available scientific literature detailing the interactions of this compound or its direct analogs with opioid receptors.

NMDA Receptor Modulation

Analogs of this compound, specifically the stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), have been synthesized and evaluated for their activity at N-methyl-D-aspartate (NMDA) receptors. nih.govscispace.comnih.gov These compounds act as conformationally restricted analogs of NMDA. nih.gov In a radioligand binding assay at native NMDA receptors, L-trans-ADC demonstrated the highest affinity with a Ki value of 10 µM, followed by the D-cis-ADC stereoisomer with a Ki of 21 µM. nih.govscispace.comnih.gov In contrast, L-cis-ADC and D-trans-ADC were found to be low-affinity ligands, with Ki values greater than 100 µM and 90 µM, respectively. nih.govscispace.comnih.gov

Further electrophysiological characterization at four different NMDA receptor subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D) revealed that L-trans-ADC had the highest agonist potency at the NR1/NR2D subtype, with an EC50 value of 50 µM. scispace.comnih.gov D-cis-ADC was identified as a partial agonist at NR1/NR2C and NR1/NR2D receptors with EC50 values of 720 µM and 230 µM, respectively. scispace.comnih.gov

CompoundBinding Affinity (Ki) at native NMDA receptors (µM)Agonist Potency (EC50) at NR1/NR2D (µM)
L-trans-ADC1050
D-cis-ADC21230 (partial agonist)
L-cis-ADC>100Not reported
D-trans-ADC90Not reported

Anti-infective Applications

Antibacterial Activity

This compound derivatives have shown promise as antibacterial agents. A study focused on new N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones reported on their synthesis and in vitro antimicrobial activity. uncst.go.ugresearchgate.net One of the derivatives, compound 6i, demonstrated good antibacterial activity, inhibiting the growth of Methicillin-sensitive Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Escherichia coli ATCC 35218 with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 16.00 µg/mL. uncst.go.ugresearchgate.net

Another class of azetidine derivatives, termed BGAz, has been identified to have potent bactericidal activity against Mycobacterium tuberculosis. researchgate.net These compounds showed MIC99 values of less than 10 µM against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. researchgate.net

Compound/Analog ClassBacterial Strain(s)MIC Value(s)
N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino fluoroquinolone (cpd 6i) uncst.go.ugresearchgate.netMethicillin-sensitive Staphylococcus aureus, MRSA, Escherichia coli ATCC 352180.25–16.00 µg/mL
BGAz derivatives researchgate.netDrug-sensitive and multidrug-resistant Mycobacterium tuberculosis<10 µM (MIC99)

Antifungal Activity

The antifungal potential of this compound analogs has been demonstrated in several studies. A novel chitosan-azetidine derivative was synthesized and showed a significant antifungal effect against Aspergillus fumigatus 3007, with an antifungal inhibitory index of 26.19%. nih.gov

In another study, a series of spiro[azetidine-2,3′-indole]-2,4(1′H)-dione derivatives were synthesized and screened for their in vitro antifungal activity. researchgate.net Compounds 7c and 7h from this series displayed equipotent antifungal activity against Aspergillus fumigatus and Candida albicans when compared to standard drugs, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against both fungi. researchgate.net

Compound/AnalogFungal Strain(s)Activity Measurement
Chitosan-azetidine derivative nih.govAspergillus fumigatus 3007Antifungal inhibitory index of 26.19%
Spiro[azetidine-2,3′-indole]-2,4(1′H)-dione derivatives (7c and 7h) researchgate.netAspergillus fumigatus, Candida albicansMIC of 6.25 µg/mL

Antitubercular Activity

Azetidine derivatives have emerged as a promising class of compounds with significant potential in combating tuberculosis, including strains resistant to multiple drugs. nih.govacs.org A series of azetidine derivatives, referred to as BGAz, have demonstrated potent bactericidal activity against drug-sensitive Mycobacterium tuberculosis and multidrug-resistant (MDR-TB) strains, with Minimum Inhibitory Concentration (MIC₉₉) values often below 10 μM. nih.govresearchgate.net

Research into these compounds, such as BGAz-002, BGAz-003, BGAz-004, and BGAz-005, has shown effective inhibition of M. tuberculosis H37Rv at MICs ranging from 3.3 μM to 7.2 μM. nih.gov Notably, these compounds appear to function through a novel mechanism that does not readily lead to the development of drug resistance. nih.govresearchgate.net Mode of action studies indicate that these azetidine analogs interfere with the biogenesis of the mycobacterial cell envelope by inhibiting the late stages of mycolic acid biosynthesis. nih.govacs.orgresearchgate.net Transcriptomic analysis further supports that the mechanism of BGAz compounds is distinct from that of existing inhibitors of the mycobacterial cell wall. researchgate.net

Table 1: Antitubercular Activity of Selected Azetidine Analogs An interactive data table summarizing the Minimum Inhibitory Concentration (MIC) of various azetidine compounds against different strains of Mycobacterium tuberculosis.

Compound M. tuberculosis Strain Activity (MIC) Reference
BGAz-003 H37Rv 3.3 μM nih.gov
BGAz-004 H37Rv 3.3 μM nih.gov
BGAz-002 H37Rv 6.2 μM nih.gov
BGAz-005 H37Rv 7.2 μM nih.gov

Further studies have explored other azetidine structures, such as nitrofuran-warhead-equipped spirocyclic azetidines, which have also shown high in vitro activity against M. tuberculosis. nih.gov Some of these novel spirocyclic compounds exhibited lower MICs against the H37Rv strain than the frontline anti-tuberculosis drug isoniazid. nih.gov

Antiviral Activity

Certain analogs of azetidine have demonstrated notable antiviral properties. Specifically, stereoisomers of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been evaluated for their ability to inhibit viral replication. nih.gov One such compound, the isomeric azetidinone trans-11f, was found to inhibit the replication of human coronavirus 229E with a half-maximal effective concentration (EC₅₀) of 45 µM, showing activity approximately 2.5 times higher than the reference drug ribavirin (B1680618) (EC₅₀ = 112 µM). nih.gov

The same compound, trans-11f, also displayed activity against the AD-169 strain of human cytomegalovirus (HCMV), with an EC₅₀ of 54.69 µM. nih.gov Structure-activity relationship studies suggest that the presence of a benzyl (B1604629) group at the nitrogen atom and a 3-methyl-4-fluorophenyl group at the C3 position of the azetidinone ring are critical for this antiviral activity. nih.gov The stereochemistry of the ring also plays a significant role in the compound's selectivity toward different viruses. nih.gov

Other research has focused on azetidine-containing dipeptides as potential inhibitors of HCMV. nih.gov These studies have highlighted that specific structural features, such as a benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain, are essential for anti-HCMV activity. nih.gov The conformational restriction imposed by the azetidine ring appears to be a key factor in the antiviral efficacy of these molecules. nih.gov

Table 2: Antiviral Activity of Azetidinone Analog trans-11f An interactive data table showing the half-maximal effective concentration (EC₅₀) of an azetidine analog against different human viruses.

Compound Virus Activity (EC₅₀) Reference
trans-11f Human Coronavirus (229E) 45 µM nih.gov
trans-11f Cytomegalovirus (AD-169) 54.69 µM nih.gov

Antimicrobial Mechanism Studies

The antimicrobial mechanisms of azetidine compounds are varied and target-specific. In the context of their antitubercular effects, a key mechanism involves the disruption of the mycobacterial cell wall. nih.gov Studies on the BGAz series of azetidines suggest that these compounds inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acids, which are essential components of the cell envelope. nih.govresearchgate.net This mode of action is distinct from other known cell wall inhibitors, indicating a novel therapeutic pathway. researchgate.net

In some bacteria, resistance and metabolism of azetidine compounds involve enzymatic modification. For instance, Pseudomonas sp. strain A2C can detoxify and assimilate L-(−)-azetidine-2-carboxylate (AC). nih.gov This is achieved through an AC hydrolase enzyme that catalyzes the hydrolytic opening of the azetidine ring. nih.gov This process occurs in the periplasm, minimizing the risk of toxicity to the cell by preventing the compound from entering the cytoplasm and being mistakenly incorporated into proteins. nih.gov

Other studies on synthesized azetidine analogs have demonstrated broad antimicrobial activity against various bacterial and fungal strains, with structural modifications significantly influencing their efficacy. wisdomlib.org For example, derivatives from 2-chlorobenzaldehyde (B119727) were found to be more potent than those from benzaldehyde, highlighting the importance of specific functional groups in enhancing antimicrobial action. wisdomlib.org

Anticancer and Cell Growth Inhibition

This compound and its analogs have been extensively investigated for their potent anticancer and cell growth inhibitory properties. mdpi.comresearchgate.net These compounds have shown efficacy against a range of cancer cell lines, particularly those characterized by the aberrant activation of specific signaling pathways. nih.govacs.org The primary mechanism of action for many of these anticancer azetidine compounds is the direct inhibition of critical proteins involved in tumor cell proliferation, survival, and migration. nih.govaacrjournals.org

Targeting Cancer through Enzyme Inhibition

A key strategy through which azetidine analogs exert their anticancer effects is via the inhibition of crucial cellular enzymes and proteins. A prominent target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.govnih.govescholarship.org Certain (R)-azetidine-2-carboxamide analogues have been developed as potent, sub-micromolar inhibitors of STAT3. nih.govacs.org For example, compounds like 5a, 5o, and 8i show STAT3-inhibitory potencies (IC₅₀) of 0.55, 0.38, and 0.34 μM, respectively. acs.org These compounds function by directly binding to STAT3, thereby inhibiting its DNA-binding activity and subsequent gene transcription. nih.govnih.gov

Mass spectrometry has revealed that some azetidine compounds, such as H172 and H182, bind covalently and irreversibly to cysteine residues (Cys426 and Cys468) on the STAT3 protein, which is essential for their high-potency inhibition. nih.govescholarship.org This targeted inhibition is highly selective for STAT3 over other STAT family members like STAT1 or STAT5. nih.govescholarship.org Another anticancer mechanism observed for azetidine analogs, specifically those related to TZT-1027, involves the inhibition of microtubule assembly, which leads to cell cycle arrest and apoptosis. mdpi.com

Inhibition of STAT3 Pathway

The STAT3 signaling pathway is a critical regulator of cell growth, differentiation, and survival, and its persistent activation is a hallmark of many human cancers, including triple-negative breast cancer (TNBC). nih.govnih.gov Azetidine-based compounds have been identified as highly potent and selective inhibitors of this pathway. nih.govnih.gov

Compounds such as H172 and H182 selectively inhibit STAT3 activity with IC₅₀ values in the range of 0.38–0.98 μM. nih.govescholarship.orgsemanticscholar.org Treatment of TNBC cells with these compounds inhibits both constitutive and ligand-induced STAT3 phosphorylation and activation. nih.govaacrjournals.org This inhibition blocks the nuclear accumulation of STAT3 and suppresses the expression of its downstream target genes, which include key regulators of cell survival and proliferation like c-Myc, VEGF, Bcl-2, and survivin. acs.orgaacrjournals.org The potent inhibition of the STAT3 pathway by these azetidine analogs directly contributes to their antitumor effects, making them promising candidates for cancers that rely on this signaling cascade. nih.govnih.gov

Table 3: STAT3 Inhibition by Azetidine Analogs An interactive data table detailing the inhibitory concentration (IC₅₀) of various azetidine compounds against STAT3 DNA-binding activity.

Compound Target Activity (IC₅₀) Reference
5o STAT3 0.38 μM acs.org
8i STAT3 0.34 μM acs.org
5a STAT3 0.55 μM acs.org
H172 STAT3 0.38–0.98 μM nih.govescholarship.org
H182 STAT3 0.38–0.98 μM nih.govescholarship.org
H098, H127, H152, H169, H174, H203 STAT3 0.28-0.66 μM aacrjournals.org

Other Biological Activities

Anti-inflammatory Properties

Compounds featuring the azetidine moiety have been noted for a diverse range of pharmacological effects, including anti-inflammatory activities. nih.gov Research into azetidine analogs has explored their potential modulation of inflammatory pathways. While many derivatives are investigated, specific studies highlight the pro-inflammatory potential of certain analogs, offering insights into the structure-activity relationships that govern their biological effects.

One area of investigation has been the effect of azetidine compounds on microglial cells, which are key mediators of the inflammatory response in the central nervous system. For instance, L-Azetidine-2-carboxylic acid (AZE), a structural analog of L-proline, has been shown to trigger pro-inflammatory and pro-apoptotic responses in BV2 microglial cells. mdpi.com Exposure to AZE led to a significant increase in the release of nitric oxide and the expression of pro-inflammatory markers. mdpi.com This suggests that the introduction of an azetidine ring into certain molecular contexts can induce an inflammatory response. mdpi.com

Detailed findings from the study on L-Azetidine-2-carboxylic acid revealed a dose-dependent effect on the expression of various inflammatory genes. mdpi.com

Pro-inflammatory MarkerEffect of L-Azetidine-2-carboxylic acid (AZE) TreatmentCell Line
Nitric OxideRobust increase in releaseBV2 microglia
IL-1βIncreased expressionBV2 microglia
IL-6Increased expressionBV2 microglia
NOS2Increased expressionBV2 microglia
CD68Increased expressionBV2 microglia
MHC-2aIncreased expressionBV2 microglia

Data sourced from a study on BV2 microglial cells treated with 1000 µM AZE. mdpi.com

Furthermore, related heterocyclic structures, such as pyridine-3-carboxamide (B1143946) analogs, have also been reported to possess anti-inflammatory properties, indicating that the broader class of cyclic carboxamides is of significant interest in the development of novel anti-inflammatory agents. nih.gov

Anticonvulsant Properties

The search for novel antiepileptic drugs (AEDs) has led to the investigation of various heterocyclic compounds, including derivatives of azetidine and other related structures. nih.govrroij.com The carboxamide moiety is a common feature in many anticonvulsant agents, and its incorporation into cyclic scaffolds is a widely explored strategy for developing new therapeutics. rroij.com Pyridine-3-carboxylic acid analogs, for example, have been reported to exhibit anticonvulsant activity. nih.gov

Research into analogs has identified several compounds with significant anticonvulsant effects in established preclinical models. For example, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which are structurally related to cyclic carboxamides, demonstrated broad-spectrum anticonvulsant properties. mdpi.com One particular compound from this series, designated as compound 14 , showed robust activity in multiple seizure models, including a model for drug-resistant epilepsy. mdpi.com

The mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter systems. nih.gov For instance, some drugs act by blocking sodium or calcium ion channels, while others enhance the inhibitory effects of gamma-aminobutyric acid (GABA). nih.govmdpi.com The anticonvulsant activity of compound 14 is thought to be complex, potentially involving the inhibition of both sodium and calcium currents as well as antagonism of the TRPV1 receptor. mdpi.com

Seizure ModelCompoundED₅₀ (mg/kg)Animal Model
Maximal Electroshock (MES)Compound 1449.6Mice
Subcutaneous Pentylenetetrazole (scPTZ)Compound 1467.4Mice
6 Hz (32 mA)Compound 1431.3Mice
6 Hz (44 mA) - Drug-Resistant ModelCompound 1463.2Mice

ED₅₀ represents the median effective dose required to produce a therapeutic effect in 50% of the population. Data sourced from a study on (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide analogs. mdpi.com

Nootropic Activity

Nootropics, also known as cognitive enhancers, are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The investigation into compounds with nootropic activity has included various heterocyclic structures. Derivatives of azetidinone (a related four-membered ring structure) have been reported to possess potential nootropic activity. nih.gov

The mechanism of nootropic action can vary widely, from modulating neurotransmitter levels to improving cerebral blood flow or providing antioxidant effects. researchgate.netsciencepublishinggroup.com For example, some synthetic nootropic drugs are derivatives of 2-oxo-1-pyrrolidine acetamide (B32628) and are thought to exert their effects by interacting with NMDA receptors. grafiati.com

While direct studies on the nootropic activity of this compound are not extensively detailed in the literature, research on related amides provides a basis for potential activity. A comparative study on the HLDF-6 peptide and its amide form (HLDF-6-NH2) found that the amide version exhibited superior neuroprotective and nootropic activity in animal models of cognitive deficit. nih.gov The enhanced effects of the amide were attributed to improved pharmacokinetic properties. nih.gov This highlights the importance of the carboxamide functional group in designing biologically active molecules with nootropic potential.

Computational and Theoretical Studies of Azetidine 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide a foundational understanding of a compound's intrinsic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For azetidine (B1206935) derivatives, DFT calculations are utilized to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netnih.gov Such studies can explore how substitutions on the azetidine ring influence the molecule's stability and reactivity. researchgate.net For instance, DFT has been used to calculate the heats of formation (HOFs) and analyze bond strengths for various energetic derivatives of azetidine to evaluate their stability. researchgate.net While specific DFT studies focusing solely on Azetidine-3-carboxamide are not extensively detailed in the literature, the methodology is broadly applied to understand the structural and electronic characteristics of related azetidine compounds. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is instrumental in various fields, including the design of novel materials and the prediction of chemical reactions. ajchem-a.com In the context of azetidine derivatives, HOMO-LUMO analysis can help predict sites susceptible to nucleophilic or electrophilic attack, providing insights into potential reaction mechanisms. researchgate.netalrasheedcol.edu.iq

Orbital/ConceptSignificance in Chemical Reactivity
HOMO Represents the ability to donate an electron (nucleophilicity). Higher energy corresponds to a better electron donor.
LUMO Represents the ability to accept an electron (electrophilicity). Lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap Indicates chemical reactivity and stability. A small gap implies high reactivity, while a large gap implies high stability. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are crucial in drug discovery for predicting binding modes and affinities. researchgate.net

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net In studies involving azetidine-based compounds, docking simulations have been essential for understanding their interaction with biological targets like the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a target in cancer therapy. nih.govresearchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the azetidine derivative and specific amino acid residues in the protein's binding site. researchgate.net For example, studies on potent azetidine-based STAT3 inhibitors have used mass spectrometry and site-directed mutagenesis to confirm that the compounds covalently bind to specific cysteine residues (Cys426 and Cys468) within the STAT3 DNA-binding domain, insights that are supported and rationalized by computational models. researchgate.netnih.gov

Following docking, binding energy calculations are performed to estimate the affinity of a ligand for its target. rsc.org Methods like Isothermal Titration Calorimetry (ITC) provide experimental data that can be compared with computational predictions. For certain (R)-azetidine-2-carboxamide derivatives that act as STAT3 inhibitors, ITC experiments have confirmed direct, high-affinity binding. acs.orgnih.gov The thermodynamic parameters derived from these experiments quantify the spontaneity and nature of the binding event.

Table 1: Experimentally Determined Thermodynamic Parameters for the Binding of Azetidine-2-Carboxamide (B111606) Derivatives to STAT3
CompoundΔG (kJ/mol)ΔH (kJ/mol)-TΔS (kJ/mol)Binding Affinity (KD)Source
Compound 7g-34.6-22.7-11.9880 nM acs.orgnih.gov
Compound 9k-34.4-20.8-13.6960 nM acs.orgnih.gov

This table shows the Gibbs free energy (ΔG), enthalpy change (ΔH), and entropy change (-TΔS) for two potent STAT3 inhibitors. The negative ΔG values indicate spontaneous binding.

Prediction of Biological Activity through Computational Methods

Computational methods and structure-activity relationship (SAR) studies are pivotal in predicting the biological potential of novel compounds. researchgate.net For azetidine derivatives, these approaches have guided the optimization of lead compounds into potent inhibitors for various biological targets. nih.gov

A significant finding from SAR studies on STAT3 inhibitors involves a direct comparison between azetidine-2-carboxamide and this compound. acs.orgnih.gov Research demonstrated that while (R)-azetidine-2-carboxamide derivatives showed potent, sub-micromolar inhibitory activity against STAT3, changing the carboxamide group from the 2-position to the 3-position on the azetidine ring resulted in a loss of activity. acs.orgnih.gov This highlights the critical importance of the substituent's position on the azetidine core for specific biological interactions, a prediction derived from combined experimental screening and the computational understanding of the ligand's fit within the protein's binding site. acs.orgnih.gov Azetidine-3-carboxylic acid derivatives, however, remain of interest for other biological applications and as building blocks for foldamers. researchgate.netnih.gov

Compound IsomerActivity as STAT3 InhibitorSource
Azetidine-2-carboxamide Active, with derivatives showing sub-micromolar potency. acs.orgnih.gov
This compound Resulted in a loss of activity. acs.orgnih.gov

Mechanistic Insights from Computational Chemistry

Computational chemistry provides a powerful lens through which the reactivity and stability of strained ring systems like this compound can be understood at a molecular level. Theoretical studies, often employing Density Functional Theory (DFT), offer insights into reaction pathways, transition states, and the thermodynamic and kinetic factors that govern the chemical behavior of such molecules. While computational studies focusing specifically on this compound are not extensively documented in the literature, mechanistic insights can be drawn from theoretical investigations into the reactivity of the core azetidine ring and closely related 3-substituted derivatives.

The primary driver for the reactivity of azetidines is their significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This inherent strain makes the ring susceptible to opening reactions, a process that can be initiated under various conditions. Computational studies on related N-substituted azetidines have provided detailed mechanistic insights into their stability and decomposition pathways, particularly under acidic conditions.

One of the most relevant investigations involves the acid-mediated intramolecular ring-opening decomposition of azetidines bearing a pendant amide group. nih.gov This study revealed that the stability of the azetidine ring is highly dependent on the pH and the basicity of the azetidine nitrogen. The proposed mechanism, supported by both experimental data and pKa calculations, involves an initial protonation of the azetidine nitrogen. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. In this case, the pendant amide oxygen acts as an intramolecular nucleophile, attacking one of the ring carbons to initiate ring-opening.

The stability of various N-substituted azetidines was evaluated, demonstrating a clear correlation between the pKa of the azetidine nitrogen and the rate of decomposition. A lower pKa correlates with greater stability under acidic conditions. For instance, N-pyridyl analogues showed significantly different stabilities depending on the position of the nitrogen in the pyridine (B92270) ring, which influences the pKa of the azetidine nitrogen. nih.gov

Compound (N-Substituent)Calculated pKa of Azetidine NitrogenHalf-life (T1/2) at pH 1.8 (hours)Reference
3-pyridyl-3.8 nih.gov
2-pyridyl-Stable nih.gov
4-pyridyl-Stable nih.gov
Phenyl-0.8 nih.gov
4-methoxyphenyl-0.5 nih.gov
4-cyanophenyl-&lt; 0.17 nih.gov

Further computational studies on the formation of the azetidine ring itself provide insights into the thermodynamics and kinetics of such processes. For example, DFT calculations have been used to model the biosynthesis of azetidine-2-carboxylic acid. nih.gov This work demonstrated that the formation of the strained four-membered ring proceeds via an SN2 mechanism with a kinetically feasible energy barrier of 16.6 kcal mol−1. nih.gov The study highlighted how the enzymatic environment stabilizes the strained product, balancing the energies between the reactant and the product. nih.gov

Theoretical rationalizations have also been provided for rearrangement reactions, such as the conversion of aziridines to azetidines. researchgate.net These studies calculate and compare the Gibbs free energy profiles of different potential reaction pathways to determine the most likely mechanism. Such computational analyses are crucial for understanding and predicting the outcomes of reactions involving strained heterocyclic systems.

Applications of Azetidine 3 Carboxamide in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

The azetidine (B1206935) scaffold is increasingly utilized for the generation of lead-like molecules, particularly for targets within the central nervous system (CNS). nih.govnih.gov Medicinal chemists leverage the desirable physicochemical properties of the azetidine core to build libraries of diverse compounds for screening and identifying initial "hits." nih.gov

Once a lead compound containing an azetidine moiety is identified, the process of lead optimization begins. This involves systematically modifying the structure of the molecule to improve its efficacy, selectivity, and pharmacokinetic properties. A critical aspect of this process is understanding the structure-activity relationship (SAR), which dictates how specific structural changes affect the compound's biological activity.

A clear example of SAR in action comes from the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. Researchers developed a series of potent inhibitors based on an (R)-azetidine-2-carboxamide scaffold. researchgate.netnih.gov To probe the importance of the carboxamide position, they synthesized the corresponding azetidine-3-carboxamide analog. The investigation revealed that moving the carboxamide group from the 2-position to the 3-position on the azetidine ring resulted in a complete loss of inhibitory activity. researchgate.netnih.gov This finding was crucial for optimization, as it confirmed that the specific geometry of the azetidine-2-carboxamide (B111606) core was essential for binding to the target, guiding all further development to focus on this specific isomer.

Table 1: Impact of Carboxamide Position on STAT3 Inhibition
CompoundStructureTargetActivity
(R)-Azetidine-2-carboxamide analogueAzetidine ring with carboxamide at position 2STAT3Potent Inhibition
This compound analogueAzetidine ring with carboxamide at position 3STAT3Loss of Activity researchgate.net

Development of Novel Therapeutic Agents

The unique structural properties of the this compound core have been exploited to develop therapeutic agents for a variety of diseases.

Derivatives of this compound are being investigated as modulators of neurotransmitter systems. The gamma-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the CNS, and its dysregulation is implicated in disorders like epilepsy. GABA transporters (GATs) are responsible for clearing GABA from the synapse and are important drug targets.

In a study evaluating conformationally constrained GABA analogs, an azetidine-3-carboxylic acid derivative was identified as a potent inhibitor of the GAT-3 transporter subtype. This compound demonstrated the potential of the this compound scaffold to create selective agents for neurological targets.

Table 2: this compound Derivative as a GAT-3 Inhibitor
Compound NameTargetInhibitory Potency (IC50)
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 µM

The endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor, plays a significant role in regulating appetite and energy metabolism. Antagonists of the CB1 receptor have been pursued as treatments for obesity and related metabolic disorders.

A derivative of 3-aminoazetidine-3-carboxylic acid, a closely related analogue to this compound, was a key structural component in the development of CE-178,253, a CB1 antagonist investigated by Pfizer for the treatment of obesity. The incorporation of the constrained azetidine ring helps to confer the desired pharmacological properties for this class of therapeutic agents.

Based on the reviewed scientific literature, there are no specific examples of this compound derivatives being developed or investigated for applications in pain management. While other types of amide-containing molecules have been explored as analgesics, the specific combination of the azetidine ring and a 3-carboxamide functional group is not prominently featured in this therapeutic area in the available research.

The azetidine scaffold is being explored for its potential in developing treatments for substance abuse disorders. One key target is the vesicular monoamine transporter 2 (VMAT2), which is involved in the packaging of neurotransmitters like dopamine (B1211576) into vesicles. Inhibiting VMAT2 can modulate dopamine signaling and has been identified as a promising strategy for treating methamphetamine abuse. Research into lobelane (B1250731) analogs has led to the development of novel azetidine-based compounds that potently inhibit VMAT2 function, demonstrating the utility of this scaffold in the search for new addiction therapies.

The reviewed scientific literature does not provide specific examples of this compound derivatives being investigated for cardiovascular applications such as hypertension. While the broader class of azetidine-containing molecules includes compounds with cardiovascular effects, research specifically focused on the this compound structure in this field is not apparent in the available data.

Role in PROTAC and ADC Linker Technologies

Azetidine-3-carboxylic acid, a derivative closely related to this compound, is utilized as a non-cleavable, alkyl chain-based linker in the synthesis of both PROTACs and ADCs. medchemexpress.comalfagen.com.tr PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity to induce the degradation of the target protein. medchemexpress.com ADCs, on the other hand, consist of a monoclonal antibody linked to a cytotoxic payload, designed to deliver the payload specifically to cancer cells. medchemexpress.comnih.gov

The incorporation of the azetidine structure into the linker can impart a degree of conformational restraint, which can be advantageous in optimizing the spatial orientation of the two connected entities (e.g., the E3 ligase ligand and the target protein ligand in a PROTAC). This controlled geometry can enhance the formation of the ternary complex, a key step in PROTAC-mediated protein degradation. In the context of ADCs, the stability of the linker is paramount to prevent premature release of the cytotoxic payload. The use of a stable, non-cleavable linker like one derived from azetidine-3-carboxylic acid ensures that the conjugate remains intact in circulation until it reaches the target cell. medchemexpress.comalfagen.com.tr The strategy of using antibody conjugates aims to improve the in vivo delivery of therapeutic payloads, overcoming challenges like poor pharmacokinetic properties that can limit the effectiveness of unconjugated small molecules. technologynetworks.com

Template for Small Molecule Inhibitors

The azetidine ring serves as a valuable scaffold or template in the design of small molecule inhibitors targeting various proteins implicated in disease. Its compact and rigid nature allows it to present appended functional groups in well-defined spatial orientations, facilitating precise interactions with the target's binding site. This can lead to improved potency and selectivity compared to more flexible acyclic or larger ring systems.

A notable example is the development of a novel class of potent and selective Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors based on an (R)-azetidine-2-carboxamide scaffold. nih.govnih.govfigshare.com STAT3 is a transcription factor that is aberrantly activated in many human cancers, making it an attractive therapeutic target. nih.gov In one study, researchers optimized previously reported proline-based STAT3 inhibitors by replacing the five-membered proline ring with a four-membered azetidine ring. acs.org This structural modification resulted in a significant, over four-fold boost in inhibitory potency against STAT3 DNA-binding activity. acs.org

The azetidine-based analogues demonstrated sub-micromolar potency and high selectivity for STAT3 over other STAT family members. nih.govnih.gov For instance, compounds 5a , 5o , and 8i showed STAT3-inhibitory potencies (IC50) of 0.55, 0.38, and 0.34 μM, respectively, while exhibiting minimal activity against STAT1 or STAT5 (IC50 > 18 μM). nih.gov Further modifications led to compounds like 7g and 9k , which not only showed high-affinity binding to STAT3 but also effectively inhibited STAT3 phosphorylation and DNA-binding in human breast cancer cells. nih.govnih.gov These compounds also inhibited cancer cell viability, growth, and colony survival, and induced apoptosis. nih.govfigshare.com The success of this azetidine series marks a significant advancement in the discovery of direct, small-molecule STAT3 inhibitors for potential cancer therapy. nih.govacs.org

CompoundSTAT3 DNA-Binding IC50 (μM)STAT1 DNA-Binding IC50 (μM)STAT5 DNA-Binding IC50 (μM)Reference
5a0.55>18>18 nih.gov
5o0.38>18>18 nih.gov
8i0.34>18>18 nih.gov
Proline Analogue 32.4-- acs.org

Design of Conformationally Restricted Molecules

The incorporation of small, cyclic scaffolds like the azetidine ring is a widely used strategy in medicinal chemistry for the design of conformationally restricted molecules. lifechemicals.com By limiting the number of accessible conformations, chemists can "lock" a molecule into its bioactive shape, which can lead to increased receptor affinity, enhanced selectivity, and improved metabolic stability compared to more flexible, open-chain analogues. lifechemicals.commdpi.com

Azetidine-based amino acids, such as azetidine-2-carboxylic acid, are particularly useful as building blocks in peptidomimetics, where they often serve as surrogates for natural amino acids like proline. lifechemicals.com The rigid four-membered ring of azetidine substantially reduces the conformational freedom of the peptide backbone. lifechemicals.com For example, the presence of 2-azetidinylcarboxylic acids within a peptide chain has been shown to induce specific secondary structures, such as γ-turns. acs.org This ability to pre-organize a peptide into a specific fold is crucial for mimicking the structure of a native peptide ligand and ensuring optimal interaction with its biological target. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Azetidine 3 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of azetidine-3-carboxamide derivatives, offering profound insights into the molecular structure in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound derivatives.

In ¹H NMR, the chemical shifts (δ) of the protons on the azetidine (B1206935) ring are particularly informative. The protons at the C2 and C4 positions typically appear as multiplets due to spin-spin coupling with adjacent protons. The proton at the C3 position, being attached to the carbon bearing the carboxamide group, often shows a distinct chemical shift. The chemical shifts of protons on substituents attached to the azetidine ring nitrogen or the carboxamide nitrogen also provide valuable structural information. For instance, in N-protected derivatives, the protons of the protecting group will exhibit characteristic signals.

¹³C NMR spectra provide information on the carbon skeleton. The carbonyl carbon of the carboxamide group typically resonates at a downfield chemical shift (around 170 ppm). The carbons of the azetidine ring (C2, C3, and C4) have characteristic chemical shifts that can be influenced by the nature and stereochemistry of substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Azetidine Derivatives

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Azetidine C2-H Multiplet ~50-60
Azetidine C3-H Multiplet ~30-40
Azetidine C4-H Multiplet ~50-60
Carboxamide C=O - ~170-175
NH (Carboxamide) Broad singlet -

Note: Chemical shifts are approximate and can vary significantly based on solvent, concentration, and the specific substitution pattern of the derivative.

Nitrogen-15 (¹⁵N) Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within the molecule. In the context of this compound derivatives, this technique can be used to identify and assign the nitrogen signals of the azetidine ring and the carboxamide group. For example, a ¹H-¹⁵N HMBC experiment can show correlations between the protons on the azetidine ring and the azetidine nitrogen. One study reported a ¹⁵N chemical shift for an N-Boc-azetidine nitrogen at approximately -315.0 ppm. researchgate.net This information is particularly useful for confirming the connectivity within the heterocyclic ring and for studying the effects of substitution on the nitrogen atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The IR spectrum provides a vibrational fingerprint of the molecule.

Key characteristic absorption bands for this compound derivatives include:

N-H stretching: The N-H bonds of the azetidine ring (if unsubstituted) and the carboxamide group give rise to absorption bands in the region of 3300-3500 cm⁻¹. Primary amides (-CONH₂) will show two bands in this region.

C-H stretching: Aliphatic C-H stretching vibrations from the azetidine ring and any alkyl substituents typically appear in the 2850-3000 cm⁻¹ region.

C=O stretching (Amide I band): A strong and sharp absorption band corresponding to the carbonyl group of the carboxamide is a prominent feature in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding.

N-H bending (Amide II band): This band, arising from the bending of the N-H bond of the amide, is observed around 1550-1640 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H (Amide & Azetidine) Stretching 3300-3500 Medium-Strong
C-H (Aliphatic) Stretching 2850-3000 Medium
C=O (Amide) Stretching (Amide I) 1630-1680 Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula.

In electrospray ionization (ESI) mass spectrometry, this compound derivatives are typically observed as protonated molecules [M+H]⁺ in positive ion mode. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, helping to confirm the connectivity of the molecule. For example, fragmentation may involve the loss of the carboxamide group or cleavage of the azetidine ring.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique can establish the absolute stereochemistry of chiral centers, bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound derivatives, X-ray crystallography can confirm the puckering of the azetidine ring and the conformation of the carboxamide substituent. While obtaining suitable crystals for X-ray diffraction can be challenging, the resulting data is invaluable for unambiguous structure determination. For instance, the crystal structure of a related 2-oxoazetidine-3-carboxylic acid derivative has been reported, confirming the stereochemistry of the product. nih.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for the purification of this compound derivatives and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation.

Flash Column Chromatography: This is a widely used preparative technique for purifying multigram quantities of this compound derivatives. By selecting an appropriate stationary phase and eluent system, impurities and byproducts can be effectively removed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final compounds and for separating stereoisomers. Both normal-phase and reversed-phase HPLC can be employed. For the analysis of related azetidine-2-carboxylic acid, methods using a cation exchange resin column with post-column derivatization and fluorescence detection have been developed. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, sensitivity, and speed compared to conventional HPLC, making it suitable for the quantitative analysis of azetidine-carboxylic acid derivatives. researchgate.net

Table 3: Overview of Chromatographic Techniques for this compound Derivatives

Technique Purpose Stationary Phase (Example) Mobile Phase (Example) Detection Method
TLC Reaction Monitoring, Purity Check Silica Gel 60 F₂₅₄ Ethyl acetate (B1210297)/Hexane UV (254 nm), Staining
Flash Chromatography Purification Silica Gel Gradient of Ethyl acetate in Hexane -
HPLC Purity Analysis, Separation C18 (Reversed-Phase) Water/Acetonitrile (B52724) with TFA UV, MS

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For this compound and its derivatives, HPLC methods are employed to assess purity, monitor reaction progress, and isolate specific compounds. The versatility of HPLC allows for various modes of separation, including reversed-phase, normal-phase, and ion-exchange chromatography, depending on the physicochemical properties of the analyte.

In the analysis of related azetidine carboxylic acids, specific HPLC methodologies have been developed that are applicable to this compound derivatives. For instance, the separation of azetidine-2-carboxylic acid has been successfully achieved using a cation exchange resin column. nih.gov This approach is particularly effective for polar and charged molecules. The method involves a gradient elution system with aqueous buffer solutions as the mobile phase, allowing for the efficient separation of the analyte from a complex matrix. nih.gov Detection is often accomplished using UV detectors or, for enhanced sensitivity and specificity, fluorescence detection following post-column derivatization. nih.gov

A typical HPLC setup for an azetidine derivative might involve the parameters detailed in the table below, based on established methods for similar compounds. nih.gov

ParameterDetails
Column Cation exchange resin column (e.g., 30 cm x 0.4 cm i.d.)
Mobile Phase Gradient elution with Buffer A (e.g., 1.96% sodium citrate, pH 3.10) and Buffer B (e.g., 2.1% sodium nitrate, pH 9.60)
Flow Rate 0.4 mL/min
Column Temperature 65 °C
Detection Fluorescence (λex = 338 nm, λem = 425 nm) after post-column derivatization
Retention Time 5.86 minutes (for Azetidine-2-carboxylic acid)

Furthermore, ultra-performance liquid chromatography (UPLC), a high-pressure variant of HPLC, is utilized for the high-throughput purity analysis of diverse libraries of azetidine-based compounds. nih.govresearchgate.net UPLC systems use columns with smaller particle sizes, leading to higher resolution, improved sensitivity, and faster analysis times, which is critical in the screening and development of new chemical entities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable tool for the analysis of this compound derivatives, combining the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is routinely used for molecular weight determination, structural elucidation, and quantitative analysis.

In the characterization of novel azetidine derivatives, LC-MS provides crucial information. acs.org Typically, an electrospray ionization (ESI) source is used, which is a soft ionization technique that minimizes fragmentation and primarily produces protonated molecules [M+H]⁺ or other adducts. acs.orgresearchgate.net This allows for the unambiguous determination of the molecular weight of the synthesized compounds. For example, various N-substituted azetidine-3-carbonyl derivatives have been characterized by their specific mass-to-charge ratios (m/z) using ESI-MS. researchgate.net

High-resolution mass spectrometry (HRMS) is also employed to obtain exact mass measurements for azetidine derivatives. acs.org This high level of mass accuracy allows for the determination of the elemental composition of a molecule, providing strong evidence for its proposed structure. Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for these measurements. acs.org The purity of final compounds in research and development is consistently verified by LC-MS, with purity levels often required to be greater than 95%. acs.org

The table below presents examples of m/z values obtained for different azetidine-3-carboxylic acid derivatives using LC-MS with an ESI source. researchgate.net

CompoundMolecular FormulaObserved m/z [M+H]⁺ or [M-H]⁻
1-(4-Methoxy-benzyl)-azetidine-3-carboxylic acidC₁₂H₁₅NO₃222.1 [M+H]⁺
1-(4-Fluoro-benzyl)-azetidine-3-carboxylic acidC₁₁H₁₂FNO₂210.1 [M-H]⁻
1-(Thiazol-2-yl)-azetidine-3-carboxylic acidC₇H₈N₂O₂S199.0 [M-H]⁻
1-(4-Cyano-benzyl)-azetidine-3-carboxylic acidC₁₂H₁₂N₂O₂260.1 [M+H]⁺
1-Cyclopentyl-azetidine-3-carboxylic acidC₉H₁₅NO₂170.1 [M-H]⁻

LC-MS is also a critical tool for monitoring the progress of chemical reactions during the synthesis of complex azetidine-based scaffolds. nih.gov By analyzing small aliquots from the reaction mixture, researchers can determine the consumption of starting materials and the formation of products in near real-time, allowing for precise control and optimization of reaction conditions. nih.gov

Q & A

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., materials science or neurochemistry)?

  • Methodological Answer : Collaborate across fields to explore novel applications:
  • Materials science : Investigate self-assembly properties via TEM and SAXS.
  • Neurochemistry : Assess blood-brain barrier penetration using in situ perfusion models.
  • Data synthesis : Use systematic review frameworks to harmonize findings from disparate disciplines .

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